Trometamol citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

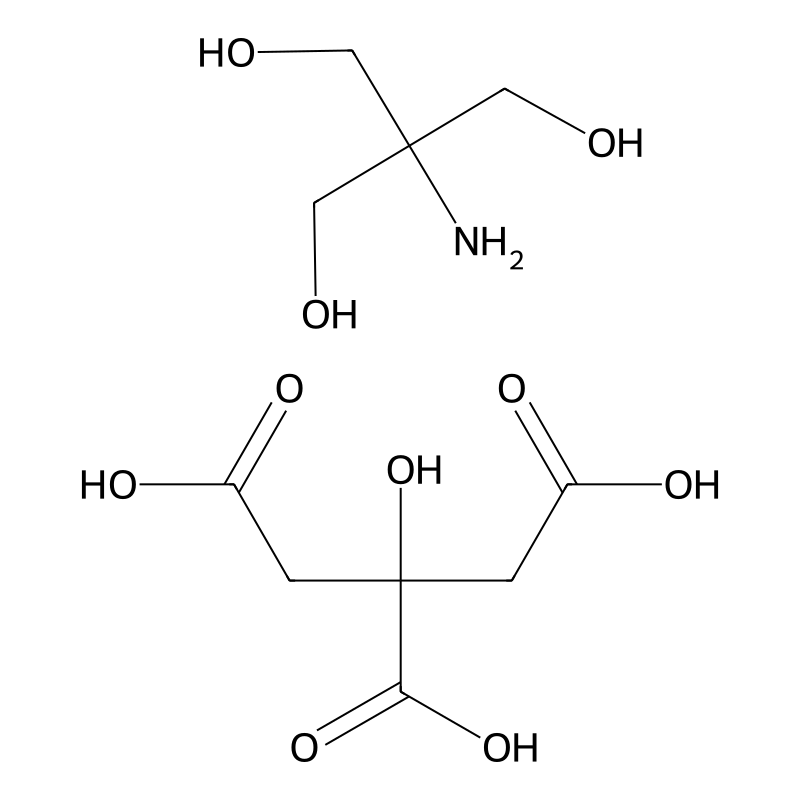

Trometamol citrate, also known as tris(hydroxymethyl)aminomethane citrate, is a compound formed from the combination of trometamol and citric acid. Trometamol is a biologically inert amino alcohol that serves as a proton acceptor, commonly utilized as a buffering agent in various biological and chemical applications. Citric acid, a weak organic acid, acts as a natural preservative and contributes acidity to foods and beverages. The combination of these two compounds results in a versatile substance with numerous applications in medicine, chemistry, and industry .

As mentioned earlier, the primary mechanism of action of trometamol citrate is related to its buffering capacity. By accepting or donating protons, it helps maintain a stable pH in a solution. This buffering is particularly valuable in biological research where enzymes and other biomolecules function optimally within a specific pH range.

- Oxidation: This compound may undergo oxidation reactions, especially in the presence of strong oxidizing agents.

- Reduction: Although less common, reduction reactions can occur under specific conditions.

- Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Reagents: Halogens, alkylating agents.

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to carboxylic acids, while substitution reactions can yield various substituted derivatives.

Trometamol citrate exhibits significant biological activity. It is primarily used in medical formulations to treat metabolic acidosis and is included in intravenous solutions for maintaining pH stability. Its buffering capacity helps stabilize pH levels in biological assays and experiments, making it essential in both clinical and laboratory settings .

The synthesis of trometamol citrate involves a neutralization reaction between trometamol and citric acid. The process typically includes:

- Dissolving trometamol in water.

- Slowly adding citric acid under controlled conditions to ensure complete reaction and formation of the citrate salt.

- The reaction is exothermic; thus, it should be conducted with proper cooling to maintain the desired temperature.

In industrial settings, similar principles apply but on a larger scale. Reactants are mixed in large reactors with precise control over temperature, pH, and concentration to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques.

Research on trometamol citrate has highlighted its interactions with various biological systems. It buffers carbon dioxide and acids effectively both in vitro and in vivo, contributing to its low toxicity profile. Studies have shown that it can help maintain physiological pH levels during medical treatments .

Several compounds share similarities with trometamol citrate. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Tromethamine | An amino alcohol used for pH control | Effective buffer for physiological pH ranges |

| Citric Acid | A weak organic acid with buffering properties | Natural preservative; adds sour taste |

| Sodium Citrate | A salt of citric acid with similar buffering capabilities | Commonly used in food preservation |

Uniqueness

Trometamol citrate stands out due to its unique combination of trometamol and citric acid. This dual functionality provides both buffering capacity and effective acid neutralization, making it particularly useful where precise pH control is essential .